N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide
Description
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide is a tertiary amine featuring a piperazine-carboxamide backbone substituted with a 4-chloro-3-nitrophenyl group. This compound is structurally designed to combine electron-withdrawing substituents (chloro and nitro) with the piperazine moiety, which is often employed in pharmaceuticals for its conformational flexibility and hydrogen-bonding capabilities . The compound was historically listed in tertiary amine catalogs for industrial and research applications but is currently discontinued .
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGODOWJUTUIJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Aromatic Intermediate (Chloronitrophenyl Derivative)
- Reactants: 4-Chloro-3-nitroaniline or chloronitrobenzene derivatives.
- Reaction: Aromatic substitution with chlorinating agents (e.g., thionyl chloride or phosphorus oxychloride) to introduce the chloro group at the desired position.
- Conditions: Reflux in an inert solvent like dichloromethane (DCM) or acetic acid, with catalytic amounts of Lewis acids if necessary.
- Outcome: Formation of 4-chloro-3-nitrophenyl chloride, which serves as the electrophilic aromatic substitution substrate.
Data:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Thionyl chloride | DCM | Reflux | ~85% | Literature |
Nucleophilic Substitution with Methylpiperazine
- Reactants: 4-Chloro-3-nitrophenyl chloride and N-methylpiperazine.
- Reaction: Nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen attacks the aromatic chloride.
- Conditions: Use polar aprotic solvents such as DMF or DMSO; temperature maintained at 80-120°C to facilitate substitution.
- Notes: Excess piperazine used to drive the reaction to completion.
4-chloro-3-nitrophenyl chloride + N-methylpiperazine → N-(4-chloro-3-nitrophenyl)-N-methylpiperazine
Data:
| Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| N-methylpiperazine | DMF | 80-120°C | 70-85% |
Reduction of Nitro to Amino Group
- Reactants: The nitro-substituted aromatic intermediate.
- Reaction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Conditions: Hydrogen pressure of 5 MPa, temperature around 30-60°C, in methanol or ethanol as solvent.
- Outcome: Conversion of the nitro group to an amino group, yielding 4-amino-3-chlorophenyl derivatives.
Data:
| Catalyst | Solvent | Temperature | Hydrogen Pressure | Yield | Reference |
|---|---|---|---|---|---|
| Pd/C | Methanol | 30-60°C | 5 MPa | 88-90% |
Final Amidation to Form Carboxamide
- Reactants: The amino-phenyl intermediate and methyl 4-methylpiperazine-1-carboxylate or related acid derivatives.
- Reaction: Coupling using carbodiimide reagents such as DCC or EDCI in the presence of catalytic amounts of pyridine.
- Conditions: Ambient temperature to 50°C, in solvents like DMF or DCM.
- Outcome: Formation of the target compound via amide bond formation.
Data:
| Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| DCC/EDCI | DMF | Room temp to 50°C | 65-75% |
Research Findings and Data Tables
Notes on Optimization and Scale-Up
- Cost Efficiency: Replacing expensive reagents like fluorobenzene with chlorobenzene derivatives reduces costs.
- Reaction Conditions: Elevated temperatures and pressures improve yields but require careful control for scale-up.
- Purification: Crude intermediates are purified via recrystallization or chromatography, with final products characterized by NMR, MS, and IR.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, acetonitrile).
Hydrolysis: Strong acids (hydrochloric acid), strong bases (sodium hydroxide), water.
Major Products Formed
Reduction: 4-amino-3-chlorophenyl-4-methylpiperazine-1-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrophenyl-4-methylpiperazine and carboxylic acid.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent pattern on the phenyl ring significantly influences physical properties such as melting point and solubility. Below is a comparison with closely related compounds:
Key Insights :
- The nitro group in the target compound likely increases melting point compared to non-nitrated analogs (e.g., 4-chlorophenyl derivative: 189–191°C vs. 220–222°C for 4-nitrophenyl) .
- Chloro and nitro substituents reduce solubility in polar solvents due to strong electron-withdrawing effects, whereas fluorine improves solubility slightly .
Structural and Conformational Comparisons
- Piperazine Ring Conformation : X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () reveals a chair conformation for the piperazine ring, a common feature in such compounds that enhances stability and interaction with biological targets .
- Functional Group Modifications :
- Replacement of the carboxamide with a carbothioamide group (e.g., N-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide, ) introduces sulfur, which may alter redox properties and binding affinity .
- Substitution of the aryl group with trifluoromethyl (e.g., ) enhances lipophilicity and metabolic stability .
Biological Activity
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including ovarian and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 12.5 | Apoptosis induction |
| CH1 (Ovarian) | 15.0 | Cell cycle arrest in G1 phase |
| MCF-7 (Breast) | 10.0 | Inhibition of proliferation |
The compound's anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to an increase in pro-apoptotic proteins such as BAX and a decrease in anti-apoptotic proteins like Bcl-2, resulting in enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G1 phase, preventing further progression into mitosis .
- Inhibition of Signaling Pathways : The compound may also inhibit critical signaling pathways involved in cancer progression, including the mTOR and NF-kB pathways .
Study 1: Ovarian Cancer Model
A recent study utilized a human ovarian adenocarcinoma xenograft model to evaluate the efficacy of this compound. The results indicated significant tumor regression with a corresponding modulation of biomarkers associated with tumor growth .
Study 2: Colon Cancer Cell Line Analysis
In another investigation involving HCT-116 colon cancer cells, the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed that treated cells exhibited increased levels of caspase-3 activation, further confirming apoptotic activity .
Safety Profile and Toxicity
Preliminary toxicity studies suggest that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models .
Table 2: Toxicity Assessment
| Parameter | Control Group | Treated Group (20 µmol/kg) |
|---|---|---|
| Body Weight Change (%) | - | -0.5 |
| ALT Levels (U/L) | 45 ± 5 | 48 ± 6 |
| AST Levels (U/L) | 50 ± 5 | 52 ± 7 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via a carboxamide coupling reaction. For example, analogous structures (e.g., N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide) are prepared by refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol, followed by purification via silica gel column chromatography . Critical steps include optimizing stoichiometry, using coupling agents like HBTU in THF, and ensuring anhydrous conditions to minimize side reactions. Intermediate purity is confirmed via NMR (e.g., , ) and mass spectrometry .
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related piperazine-carboxamide derivatives exhibit chair conformations in the piperazine ring, with bond lengths (C–C: ~1.50 Å) and angles validated against crystallographic databases. Hydrogen-bonding networks (e.g., N–H⋯O) are analyzed to confirm packing motifs . Data refinement parameters (e.g., -factor < 0.06) ensure structural accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodological Answer : Key parameters include:
- Solvent selection : THF enhances solubility of nitroaryl intermediates, while ethanol facilitates recrystallization .
- Catalysts : Use of BOP or HBTU improves coupling efficiency in carboxamide formation .
- Temperature control : Reflux (e.g., 80°C for 4 hours) ensures complete reaction while avoiding decomposition .
- Workflow : Parallel screening (e.g., Design of Experiments) identifies optimal molar ratios and reaction times.
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or polymorphic forms. Solutions include:
- Multi-technique validation : Cross-check NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Dynamic NMR : Detect conformational flexibility in the piperazine ring under variable temperatures .
- Batch consistency : Use XRPD (X-ray powder diffraction) to identify polymorphic variations impacting spectral data .
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Target the compound’s nitro and piperazine groups to receptor sites (e.g., D3 dopamine receptors, as seen in structurally related antagonists ).
- QSAR models : Correlate substituent effects (e.g., chloro vs. nitro groups) with logP and binding affinity using software like Schrödinger or MOE.
- ADMET prediction : Assess metabolic stability (e.g., cytochrome P450 interactions) and solubility via tools like SwissADME .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer : Common issues include:
- Nitro group reduction : Trace impurities (e.g., residual H2O in THF) may reduce nitro to amine, detected via TLC or LC-MS .
- Racemization : Chiral centers (e.g., in piperazine derivatives) require strict control of reaction pH and temperature to prevent epimerization .
- Column artifacts : Silica gel interactions can hydrolyze labile groups; alternative purification (e.g., preparative HPLC) mitigates this .
Data Interpretation and Application
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact pharmacological activity?
- Methodological Answer :
- SAR studies : Replace the 4-chloro-3-nitrophenyl group with methoxy or fluorine analogs to assess changes in receptor binding (e.g., carbonic anhydrase inhibition ).
- Biological assays : Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., IC50 determination) across modified analogs .
- Crystallography : Compare binding modes of analogs using co-crystal structures with target proteins .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions, followed by HPLC-UV analysis .
- Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify parent compound via LC-MS/MS .
- Thermal analysis : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C) and hygroscopicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
